

A Comparative Guide to JHU-083 and CB-839: Efficacy in Preclinical Models

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Compound of Interest

Compound Name: JHU-083

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In the landscape of cancer therapeutics, targeting tumor metabolism has emerged as a promising strategy. Glutamine, a non-essential amino acid, is a critical nutrient for many cancer cells, fueling their rapid proliferation and survival. Two notable inhibitors of glutamine metabolism, **JHU-083** and CB-839, have demonstrated significant efficacy in preclinical models. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

JHU-083 and CB-839 employ distinct strategies to disrupt glutamine metabolism. **JHU-083** is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which non-selectively inhibits multiple glutamine-utilizing enzymes. This broad inhibition leads to a global shutdown of glutamine-dependent metabolic pathways.^{[1][2][3]} In contrast, CB-839 (also known as Telaglenastat) is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), the enzyme that catalyzes the first step in glutamine catabolism, the conversion of glutamine to glutamate.^{[4][5]} This targeted approach specifically blocks the entry of glutamine into the tricarboxylic acid (TCA) cycle.

In Vitro Efficacy: A Look at Cellular Potency

The cytotoxic effects of **JHU-083** and CB-839 have been evaluated across a range of cancer cell lines. While direct head-to-head studies are limited, data from various preclinical investigations provide insights into their respective potencies.

JHU-083 has demonstrated potent anti-proliferative effects in various cancer cell lines, including those derived from glioma, medulloblastoma, and prostate cancer. For instance, treatment with **JHU-083** has been shown to decrease DNA synthesis and reduce ATP levels in glioma cells.[6][7] In MYC-expressing medulloblastoma cell lines, **JHU-083** treatment leads to increased apoptosis.[8]

CB-839 has shown potent antiproliferative activity, particularly in triple-negative breast cancer (TNBC) and hematological malignancy cell lines.[4][9] The sensitivity to CB-839 often correlates with the cells' dependence on glutamine for growth.[4]

Drug	Cancer Type	Cell Line	IC50	Reference
CB-839	Triple-Negative Breast Cancer	HCC1806	20-55 nmol/L	[4]
Triple-Negative Breast Cancer	MDA-MB-231	20-55 nmol/L	[4]	
Estrogen Receptor-Positive Breast Cancer	T47D	> 1 μ mol/L	[4]	
Chronic Lymphocytic Leukemia	HG-3	0.41 μ M	[9]	
Chronic Lymphocytic Leukemia	MEC-1	66.2 μ M	[9]	

Table 1: In Vitro Antiproliferative Activity of CB-839 in Various Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

Both **JHU-083** and CB-839 have demonstrated significant anti-tumor activity in various in vivo preclinical models.

JHU-083 has shown efficacy in slowing tumor growth and extending survival in mouse models of colon cancer, lymphoma, melanoma, glioma, and medulloblastoma.[3][8] In an orthotopic IDH1 mutant glioma model, **JHU-083** treatment extended survival.[10] Similarly, in a MYC-driven medulloblastoma model, oral administration of **JHU-083** significantly increased the survival of tumor-bearing mice.[8] A notable feature of **JHU-083** is its ability to penetrate the brain, making it a potential therapeutic for brain tumors.[8]

CB-839 has demonstrated robust in vivo efficacy in xenograft models of TNBC, colorectal cancer, and renal cell carcinoma.[4] In a patient-derived TNBC xenograft model, oral administration of CB-839 suppressed tumor growth.[4] Furthermore, CB-839 has shown synergistic effects when combined with other anti-cancer agents, such as paclitaxel and PARP inhibitors.[4]

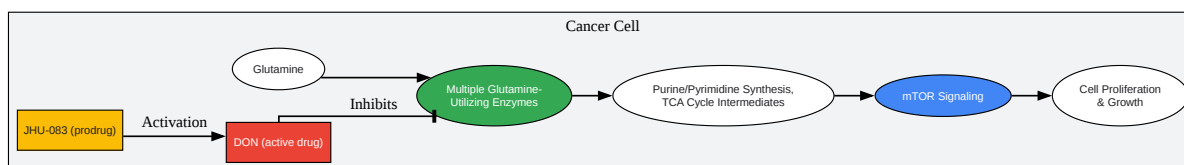
Drug	Cancer Model	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
JHU-083	MYC-amplified Medulloblastoma (orthotopic)	Immune-deficient mice	20 mg/kg, twice weekly	Extended survival	[8]
IDH1 mutant Glioma (orthotopic)	Mice	Not specified	Extended survival	[6][10]	
CB-839	Triple-Negative Breast Cancer (xenograft)	Mice	200 mg/kg, twice daily	Significant tumor growth suppression	[4]
Colorectal Cancer (xenograft)	Mice	Not specified	Enhanced anti-tumor activity with PARP inhibitors	Not specified in snippets	
Head and Neck Squamous Cell Carcinoma (xenograft)	Athymic nude mice	200 mg/kg, twice a day	94.9% of vehicle-treated tumor size (monotherapy)	[11]	

Table 2: In Vivo Antitumor Activity of **JHU-083** and CB-839 in Preclinical Models.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of **JHU-083** and CB-839 lead to different downstream effects on cellular signaling pathways.

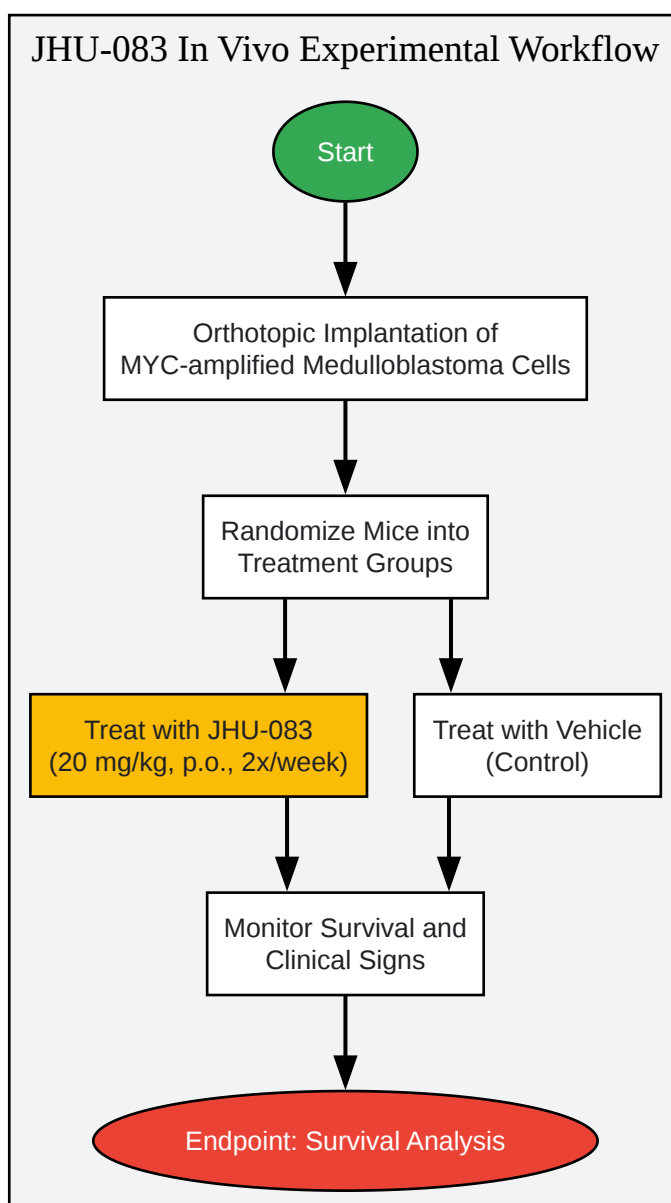
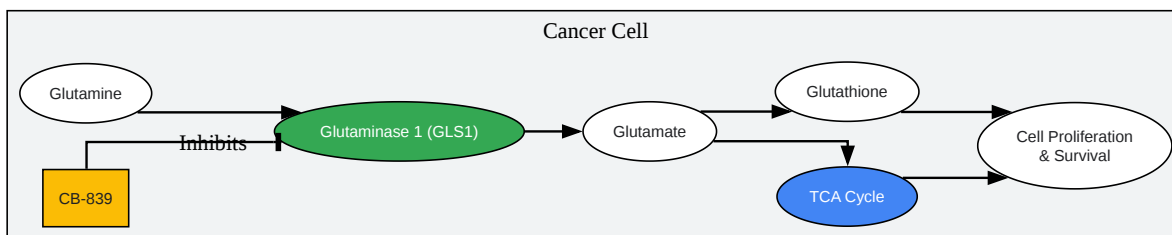
JHU-083, with its broad glutamine antagonism, disrupts multiple metabolic pathways, including purine and pyrimidine synthesis. A key downstream effect of **JHU-083** is the disruption of mTOR signaling.[6][12][13] By inhibiting mTOR, **JHU-083** can suppress cell growth and proliferation. Furthermore, **JHU-083** has been shown to modulate the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive to an inflammatory state and promoting a memory-like phenotype in CD8+ T cells.[14][15][16]

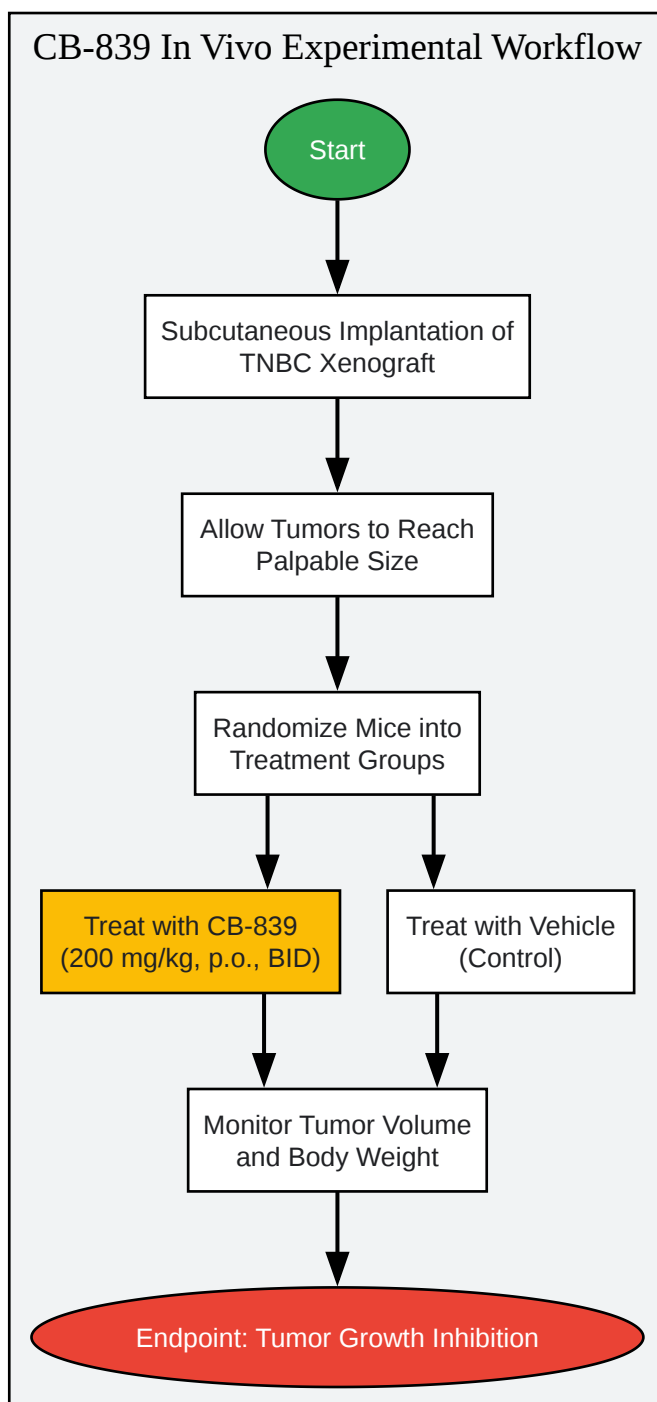


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JHU-083 Mechanism of Action

CB-839's selective inhibition of GLS1 primarily impacts the conversion of glutamine to glutamate, a critical step for anaplerosis in the TCA cycle.[4][5] This leads to a depletion of TCA cycle intermediates and a reduction in glutathione levels, which can induce oxidative stress and apoptosis in cancer cells.[17]





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